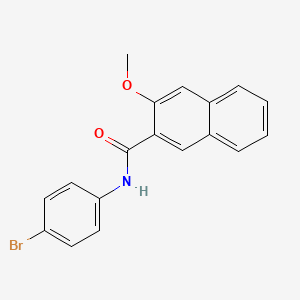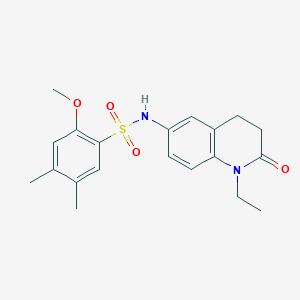![molecular formula C11H8N2O2S2 B2977574 3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 440323-57-9](/img/structure/B2977574.png)
3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Furan-2-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that combines a furan ring, a thioxo group, and a thieno[3,2-d]pyrimidinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminothiophene, furan-2-carbaldehyde, and thiourea.
Cyclization Reaction: The key step involves a cyclization reaction where 2-aminothiophene reacts with furan-2-carbaldehyde in the presence of thiourea under acidic conditions to form the thieno[3,2-d]pyrimidinone core.
Thioxo Group Introduction:
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Optimization of Reaction Conditions: Using catalysts and solvents that enhance the reaction rate and selectivity.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Scalability: Ensuring the process is scalable by using batch or continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Furan-2-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the thieno[3,2-d]pyrimidinone core, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiols and Thioethers: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
Biologically, 3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one has shown promise as an antimicrobial and antifungal agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal strains, making it a candidate for developing new antibiotics and antifungal medications .
Medicine
In medicine, the compound’s potential extends to anticancer research. Its ability to interact with specific molecular targets involved in cancer cell proliferation and survival makes it a subject of interest for developing new anticancer therapies .
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials that require stable heterocyclic structures. Its chemical stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance:
Antimicrobial Action: The compound inhibits bacterial and fungal enzymes critical for cell wall synthesis and metabolic processes, leading to cell death.
Anticancer Action: It interferes with signaling pathways involved in cell proliferation, such as the PI3K/Akt pathway, inducing apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thioxodihydropyrido[2,3-d]pyrimidin-4(1H)-one: Similar core structure but lacks the furan ring.
Furan-2-carboxamide Derivatives: Compounds with a furan ring and amide functionality, used in various medicinal applications.
Uniqueness
3-(Furan-2-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is unique due to its combination of a furan ring and a thioxo group within a thieno[3,2-d]pyrimidinone core. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
3-(furan-2-ylmethyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S2/c14-10-9-8(3-5-17-9)12-11(16)13(10)6-7-2-1-4-15-7/h1-5H,6H2,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUADYOQWKEKTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C3=C(C=CS3)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
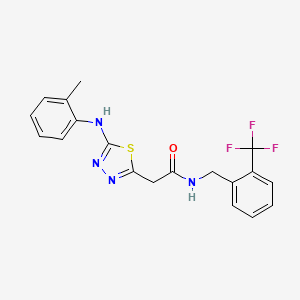
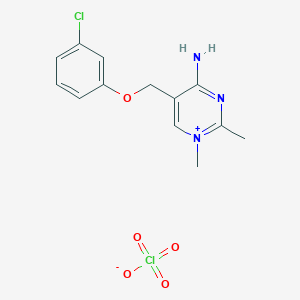
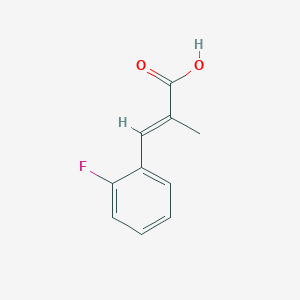
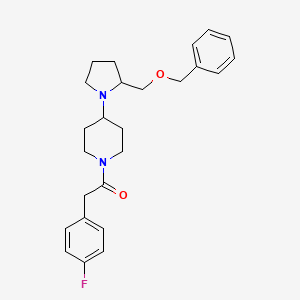
![Methyl 6-ethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2977501.png)
![7-benzyl-3,9-dimethyl-1-[(2-methylphenyl)methyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2977504.png)
![1-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2977505.png)
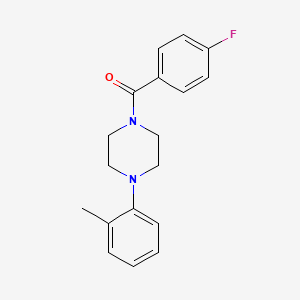
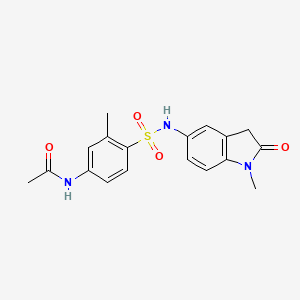
![2-FLUORO-N-[(5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]BENZAMIDE](/img/structure/B2977509.png)
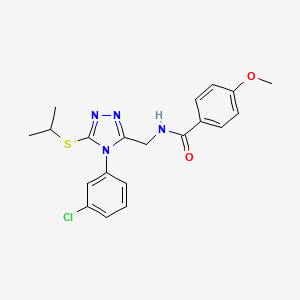
![N-[3-(3-Methyl-1,2-oxazol-4-yl)propyl]but-2-ynamide](/img/structure/B2977511.png)
